molecular formula C12H20F2N2O3 B13503845 Tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B13503845
M. Wt: 278.30 g/mol
InChI Key: AQWRBCVMRKWZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate ( 2866355-66-8) is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features a rigid, bridged bicyclo[3.3.1]nonane scaffold incorporating both oxygen and nitrogen heteroatoms, which is of significant interest in medicinal chemistry for constructing spatially defined molecular architectures. The presence of the tert-butyloxycarbonyl (Boc) group provides a protective handle for the secondary amine, enhancing the compound's stability and allowing for selective deprotection under mild acidic conditions in multi-step syntheses. The primary amine functionality serves as a key reactive site for further derivatization, enabling the introduction of various pharmacophores. The strategic incorporation of two fluorine atoms at the bridgehead position is a critical modification, as fluorine can profoundly influence a molecule's physicochemical properties, metabolic stability, and bioavailability. This specific structural motif is closely related to other privileged scaffolds documented in scientific literature, such as 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives, which have demonstrated potential in the development of therapeutics for central nervous system (CNS) disorders, cognitive diseases, and mood disorders . As such, this reagent is an invaluable building block for drug discovery programs aimed at new targets in these areas. Researchers can utilize this compound to develop novel analogs for structure-activity relationship (SAR) studies or as a key intermediate in the synthesis of more complex bioactive molecules. The molecular formula for this compound is C20H26F2N2O5 . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H20F2N2O3

Molecular Weight

278.30 g/mol

IUPAC Name

tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

InChI

InChI=1S/C12H20F2N2O3/c1-10(2,3)19-9(17)16-4-8-5-18-7-11(15,6-16)12(8,13)14/h8H,4-7,15H2,1-3H3

InChI Key

AQWRBCVMRKWZAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)(C2(F)F)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate generally involves:

  • Construction of the bicyclic azabicyclo[3.3.1]nonane core with an oxygen bridge (3-oxa)
  • Introduction of geminal difluoro substituents at the 9-position
  • Functional group transformations to install the amino group at the 1-position
  • Protection of the carboxylate as a tert-butyl ester (Boc group)

Key Synthetic Routes from Literature

Double Mannich-Type Cyclization for Bicyclic Core Formation

A prominent approach involves a double Mannich reaction using saturated cyclic ketones or ketoesters as starting materials, combined with amines and formaldehyde sources to form the bicyclic azabicyclo[3.3.1]nonane framework. This method has been adapted for fluorinated derivatives by incorporating gem-difluoro ketones or fluorinated building blocks early in the synthesis.

  • The double Mannich addition allows simultaneous formation of two nitrogen-containing rings, creating the bicyclic system.
  • Subsequent fluorination steps or use of fluorinated precursors yield the geminal difluoro substitution at the 9-position.
  • This method provides good yields and allows for functional group tolerance, including oxygen heteroatoms in the ring (3-oxa).
Fluorination Techniques

Geminal difluorination at the 9-position is typically achieved by:

  • Using difluorinated ketone intermediates as starting materials in the cyclization steps.
  • Alternatively, selective electrophilic fluorination reagents (e.g., Deoxo-Fluor, DAST) can be applied to ketone precursors to introduce difluoro groups before ring closure.
Amino Group Introduction and Protection
  • The 1-amino substituent is often introduced via reductive amination or amination of oxime intermediates derived from bicyclic ketones.
  • Protection of the amino acid functionality as a tert-butyl carbamate (Boc group) is performed using standard Boc-protection protocols, typically with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.
Example Stepwise Synthesis (Adapted from Related Azabicyclo Compounds)
Step Reaction Type Reagents/Conditions Outcome
1 Formation of bicyclic ketone core Double Mannich reaction with cyclic ketone, amine, formaldehyde Azabicyclo[3.3.1]nonan-3-one core
2 Oxime formation Hydroxylamine hydrochloride, base, reflux Oxime derivative
3 Reduction of oxime to amine NiCl2 catalyst, NaBH4, methanol, low temp 1-Amino bicyclic compound
4 Gem-difluoro introduction Electrophilic fluorination or use of difluoroketone precursor 9,9-Difluoro substitution
5 Boc-protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) tert-butyl carbamate ester

This sequence is supported by experimental procedures reported in organic synthesis literature and patent filings.

Data Tables Summarizing Preparation Parameters

Parameter Details Reference
Starting materials Saturated cyclic ketones, benzylamine, glutaraldehyde, acetone dicarboxylic acid
Key reagents for fluorination Difluorinated ketones or electrophilic fluorinating agents (DAST, Deoxo-Fluor)
Protective group Di-tert-butyl dicarbonate ((Boc)2O)
Reaction conditions Mannich reaction: 0–10 °C, aqueous acidic medium; oxime formation: reflux EtOH; reduction: –20 to 0 °C; fluorination: varies
Typical yields 50–80% per step; overall yields 40–60%
Purification Extraction, chromatography (SiO2), crystallization

Research Results and Physicochemical Impact of Fluorination

  • Fluorination at the 9-position significantly alters lipophilicity (LogP), metabolic stability, and pKa of the bicyclic amine, enhancing drug-like properties.
  • The bicyclic scaffold with 3-oxa and difluoro substitution shows improved receptor binding profiles in orexin receptor antagonist studies.
  • The tert-butyl carbamate protects the amino acid functionality during synthesis and can be removed under acidic conditions for further derivatization.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine functionality. Acid-catalyzed cleavage is the primary method for deprotection:
Boc-protected amine+HCl (or TFA)Free amine+CO2+tert-butanol\text{Boc-protected amine} + \text{HCl (or TFA)} \rightarrow \text{Free amine} + \text{CO}_2 + \text{tert-butanol}

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

  • Yield : Typically >90% under optimized conditions.

  • Applications : Essential for subsequent functionalization of the amine group in drug synthesis .

Nucleophilic Substitution at Fluorine Sites

The electron-withdrawing nature of fluorine atoms enhances the reactivity of adjacent positions. Substitution reactions occur at the 9,9-difluoro sites:
R-F+NuR-Nu+F\text{R-F} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{F}^-

  • Reagents : Amines, alkoxides, or thiols under basic conditions.

  • Example : Reaction with piperidine yields a secondary amine derivative.

Reaction ComponentDetails
Substrate9,9-Difluoro positions
NucleophilePrimary/secondary amines
SolventDMF, THF
Temperature60–80°C

Amide Bond Formation

The carboxylate group undergoes activation for coupling with amines:
Carboxylate+AmineEDCl/HOBtAmide\text{Carboxylate} + \text{Amine} \xrightarrow{\text{EDCl/HOBt}} \text{Amide}

  • Activators : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).

  • Yield : 70–85% depending on steric hindrance.

  • Applications : Key for synthesizing peptide-like structures in drug candidates .

Reduction and Oxidation Reactions

  • Amino Group Oxidation :
    The primary amine can be oxidized to a nitro group using meta-chloroperbenzoic acid (mCPBA).
    NH2mCPBANO2\text{NH}_2 \xrightarrow{\text{mCPBA}} \text{NO}_2

    • Yield : ~65%.

  • Ketone Reduction :
    If a ketone derivative is present (e.g., via oxidation), lithium aluminum hydride (LiAlH4_4) reduces it to a secondary alcohol.

Biological Interactions

The bicyclic framework and fluorine atoms enable interactions with enzymes and receptors:

  • Mechanism : Competitive inhibition of orexin receptors due to structural mimicry of endogenous peptides .

  • Enzyme Targets : Mutant IDH enzymes, where fluorine atoms enhance binding affinity .

Biological TargetInteraction TypeEffect
Orexin Receptor OX2_2AntagonismModulates sleep-wake cycles
IDH1/IDH2 MutantsInhibitionSuppresses oncogenic metabolite production

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

CompoundKey DifferencesReactivity Notes
Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylateLacks fluorine and oxygenLower electrophilicity; reduced substitution rates
9-Oxa-3,7-diazabicyclo[3.3.1]nonaneAdditional nitrogen atomEnhanced hydrogen-bonding capacity

Stability and Storage

  • Degradation Pathways : Hydrolysis of the Boc group in acidic/basic conditions .

  • Recommended Storage : -20°C under inert atmosphere to prevent moisture-induced decomposition .

This compound’s multifunctional design enables diverse reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis. Further studies are needed to explore its full synthetic and pharmacological potential .

Scientific Research Applications

Tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Key Observations:

  • Fluorine Impact: The 9,9-difluoro substitution in the target compound distinguishes it from non-fluorinated analogs (e.g., CAS 1251015-74-3). Fluorine atoms enhance electronegativity and may improve metabolic stability in pharmaceutical applications .
  • Amino Group Position: The amino group at position 1 (vs. position 9 in CAS 1251015-74-3) alters spatial accessibility for reactions, such as peptide coupling or metal-catalyzed cross-coupling .
  • Protective Groups : The tert-butyl carbamate is a common protective strategy, whereas benzoyl (CAS N/A in ) or oxo (CAS 280761-97-9 ) groups modify solubility and reactivity.

Functional Analogues in Drug Discovery

  • Spirocyclic Derivatives: Compounds like tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 236406-55-6) exhibit spirocyclic frameworks, offering conformational rigidity but differing in ring topology and substitution patterns .
  • Dioxo Derivatives: tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS N/A) introduces dioxo groups, which may enhance hydrogen-bonding capacity compared to the amino- and fluoro-substituted target compound .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if dust or aerosols are generated during weighing or synthesis .
  • Ventilation: Work in a fume hood to minimize inhalation risks, as the compound may release hazardous decomposition products (e.g., carbon monoxide) under thermal stress .
  • First Aid: For skin contact, wash immediately with water for 15 minutes. For eye exposure, flush with saline solution for 15 minutes and seek medical attention .
  • Storage: Store in tightly sealed containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Q. How is the compound typically synthesized, and what purification methods are employed?

Methodological Answer:

  • Synthetic Route: While direct synthesis data for this compound is limited, analogous bicyclic carbamates are synthesized via intramolecular cyclization of tert-butyl-protected precursors. For example, tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate derivatives are prepared via Pd-catalyzed coupling or Mitsunobu reactions .
  • Purification: Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy:
  • ¹H/¹³C NMR: Identify characteristic signals for the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the bicyclic scaffold. The difluoro substituents split signals due to coupling (e.g., ²JF-F ~20 Hz) .
  • ¹⁹F NMR: A singlet near δ -120 ppm confirms the presence of geminal difluoro groups .
    • Mass Spectrometry: High-resolution ESI-MS provides the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 306.2) and fragments matching the bicyclic core .

Advanced Research Questions

Q. How do the 9,9-difluoro substituents influence the compound’s electronic and steric properties?

Methodological Answer:

  • Computational Analysis: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions. The electronegative fluorine atoms increase the compound’s polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) .
  • Steric Effects: The rigid bicyclic structure and fluorine’s van der Waals radius (1.47 Å) restrict conformational flexibility, as shown in X-ray crystallography data (e.g., bond angles: O4–C20–N1 = 119.48°) .

Q. How can researchers resolve contradictions in reported stability data for this compound?

Methodological Answer:

  • Comparative Stability Studies:
  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures under nitrogen vs. air. Discrepancies may arise from oxidative degradation pathways .
  • Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 4 weeks. Monitor degradation via LC-MS; discrepancies in SDS-reported stability (e.g., "stable under recommended conditions" vs. "no data") may reflect batch-specific impurities .

Q. What strategies optimize the compound’s reactivity in catalytic applications?

Methodological Answer:

  • Ligand Design: Modify the tert-butyl carbamate group to tune steric bulk. For example, replacing tert-butyl with adamantyl enhances metal coordination in Pd-catalyzed cross-couplings .
  • Solvent Screening: Test reactivity in solvents with varying dielectric constants (e.g., toluene vs. DMF). Polar solvents stabilize transition states in nucleophilic substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.